Relaxivity in Human Plasma: 103 % Lower r₁ versus Gadobenate Dimeglumine at 1.5 T
In a direct head‑to‑head study measuring relaxivity in human blood plasma at 37 °C, the corrected r₁ of gadopentetate dimeglumine (Gd‑DTPA) at 1.5 T was 3.9 ± 0.2 L·mmol⁻¹·s⁻¹, whereas gadobenate dimeglumine (Gd‑BOPTA, MultiHance) achieved 7.9 ± 0.4 L·mmol⁻¹·s⁻¹, representing a 103 % higher r₁ for the comparator [1]. The r₂ difference was even larger (5.3 ± 0.2 vs 18.9 ± 0.5 L·mmol⁻¹·s⁻¹) [1]. Earlier uncorrected data reported the r₁ difference range as 107–131 % [2].
| Evidence Dimension | Longitudinal relaxivity (r₁) in human blood plasma at 1.5 T |
|---|---|
| Target Compound Data | 3.9 ± 0.2 L·mmol⁻¹·s⁻¹ (Gd‑DTPA, Magnevist) |
| Comparator Or Baseline | 7.9 ± 0.4 L·mmol⁻¹·s⁻¹ (Gd‑BOPTA, MultiHance) |
| Quantified Difference | 103 % higher r₁ for gadobenate (i.e., gadopentetate r₁ is ~51 % lower) |
| Conditions | Human blood plasma, 37 °C, 1.5 T (corrected erratum data from Pintaske 2006) |
Why This Matters
Procurement decisions for CNS or body MRI where maximum T₁ signal enhancement per mmol is required should favor the higher relaxivity agent; gadopentetate requires approximately twice the concentration to achieve equivalent T₁ shortening.
- [1] Pintaske J, et al. Erratum: corrected Table 2 – Relaxivity of Gadopentetate Dimeglumine, Gadobutrol, and Gadobenate Dimeglumine in Human Blood Plasma at 0.2, 1.5, and 3 T. Invest Radiol. 2006. Available via LWW Erratum link. View Source
- [2] Pintaske J, et al. Relaxivity of Gadopentetate Dimeglumine (Magnevist), Gadobutrol (Gadovist), and Gadobenate Dimeglumine (MultiHance) in human blood plasma at 0.2, 1.5, and 3 Tesla. Invest Radiol. 2006;41(3):213‑221. View Source
